molecular formula C9H12FNO7S3 B1448171 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate CAS No. 1443980-98-0

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate

Cat. No.: B1448171
CAS No.: 1443980-98-0
M. Wt: 361.4 g/mol
InChI Key: ZGHDIMDVKGUCKM-UHFFFAOYSA-N
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Description

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate is a chemical compound with the molecular formula C9H12FNO7S3 and a molecular weight of 361.39 g/mol . This compound is known for its unique structural features, which include a fluorine atom, a methanesulfonyl group, and a phenyl ring. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with methanesulfonyl chloride to form 4-fluoro-2-(N-methanesulfonyl)aniline. This intermediate is then reacted with methanesulfonic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis typically produces the corresponding phenol and methanesulfonic acid .

Scientific Research Applications

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[bis(methylsulfonyl)amino]-4-fluorophenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO7S3/c1-19(12,13)11(20(2,14)15)8-6-7(10)4-5-9(8)18-21(3,16)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHDIMDVKGUCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=CC(=C1)F)OS(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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